N-(cis-2-Fluorocyclopropyl)-N-((R)-1-phenylethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(cis-2-Fluorocyclopropyl)-N-(®-1-phenylethyl)acetamide: is a synthetic organic compound that features a fluorinated cyclopropyl group and a phenylethyl moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(cis-2-Fluorocyclopropyl)-N-(®-1-phenylethyl)acetamide typically involves the following steps:
Formation of the Fluorocyclopropyl Group: This can be achieved through the fluorination of a cyclopropane precursor using reagents like diethylaminosulfur trifluoride (DAST).
Coupling with Phenylethylamine: The fluorocyclopropyl intermediate is then coupled with ®-1-phenylethylamine under conditions that promote amide bond formation, such as using coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
N-(cis-2-Fluorocyclopropyl)-N-(®-1-phenylethyl)acetamide: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom in the cyclopropyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
N-(cis-2-Fluorocyclopropyl)-N-(®-1-phenylethyl)acetamide: may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions due to its unique structure.
Medicine: Possible therapeutic applications, such as in the development of new drugs.
Industry: Use in the synthesis of specialty chemicals or materials.
Wirkmechanismus
The mechanism of action of N-(cis-2-Fluorocyclopropyl)-N-(®-1-phenylethyl)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity through binding interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-Fluorocyclopropyl)-N-phenylethylacetamide
- N-(cis-2-Chlorocyclopropyl)-N-(®-1-phenylethyl)acetamide
- N-(cis-2-Fluorocyclopropyl)-N-((S)-1-phenylethyl)acetamide
Uniqueness
N-(cis-2-Fluorocyclopropyl)-N-(®-1-phenylethyl)acetamide: is unique due to the specific configuration of its fluorocyclopropyl and phenylethyl groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Eigenschaften
Molekularformel |
C13H16FNO |
---|---|
Molekulargewicht |
221.27 g/mol |
IUPAC-Name |
N-[(1R,2S)-2-fluorocyclopropyl]-N-[(1R)-1-phenylethyl]acetamide |
InChI |
InChI=1S/C13H16FNO/c1-9(11-6-4-3-5-7-11)15(10(2)16)13-8-12(13)14/h3-7,9,12-13H,8H2,1-2H3/t9-,12+,13-/m1/s1 |
InChI-Schlüssel |
OCTBCPYJCKBUPG-JIMOISOXSA-N |
Isomerische SMILES |
C[C@H](C1=CC=CC=C1)N([C@@H]2C[C@@H]2F)C(=O)C |
Kanonische SMILES |
CC(C1=CC=CC=C1)N(C2CC2F)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.